![molecular formula C14H16O4 B15066291 2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol CAS No. 89012-04-4](/img/structure/B15066291.png)
2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol is an organic compound characterized by the presence of a naphthalene ring system substituted with two ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(naphthalene-2,3-diylbis(oxy))diethanol typically involves the reaction of naphthalene-2,3-diol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the diethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The ethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Esterification: Carboxylic acids or their derivatives (e.g., acid chlorides) in the presence of acid catalysts like sulfuric acid.
Major Products
Oxidation: Formation of naphthalene-2,3-dione derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Esterification: Formation of naphthalene-2,3-diylbis(oxy)diethyl esters.
Applications De Recherche Scientifique
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2,2’-(naphthalene-2,3-diylbis(oxy))diethanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The naphthalene ring system can engage in π-π interactions, while the ethoxy groups can participate in hydrogen bonding, affecting molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(naphthalene-1,4-diylbis(oxy))diethanol: Similar structure but different substitution pattern on the naphthalene ring.
2,2’-(biphenyl-4,4’-diylbis(oxy))diethanol: Contains a biphenyl core instead of a naphthalene ring.
2,2’-(anthracene-9,10-diylbis(oxy))diethanol: Features an anthracene ring system.
Uniqueness
2,2’-(naphthalene-2,3-diylbis(oxy))diethanol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89012-04-4 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethoxy)naphthalen-2-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-5-7-17-13-9-11-3-1-2-4-12(11)10-14(13)18-8-6-16/h1-4,9-10,15-16H,5-8H2 |
Clé InChI |
AEZSLBJLMMKVRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)OCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


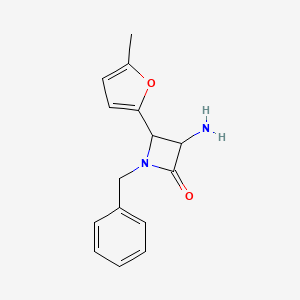

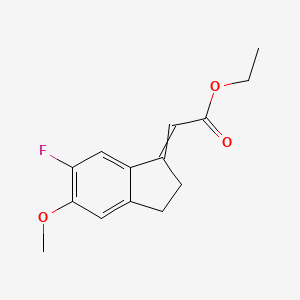

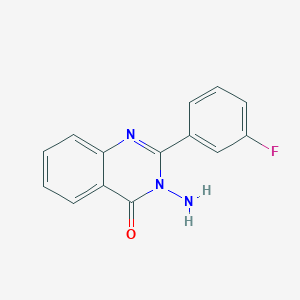
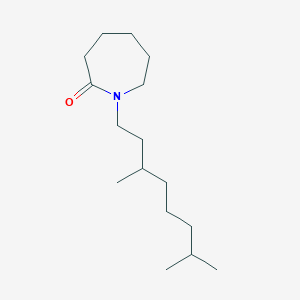
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)
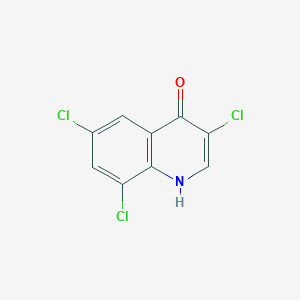
![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)

